Tetraludin B
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Overview
Description
Tetraludin B is a sesquiterpene lactone, a type of compound commonly found in the Asteraceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This compound, in particular, has been studied for its potential therapeutic applications, especially in cancer treatment due to its ability to inhibit nuclear factor-kappa B (NF-κB) mediated transcription and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simple organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a significant challenge, as the reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tetraludin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Tetraludin B has a wide range of applications in scientific research:
Mechanism of Action
Tetraludin B exerts its effects primarily by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating immune response, inflammation, and cell proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins involved in the NF-κB signaling pathway, such as IκB kinase (IKK) and the NF-κB complex itself .
Comparison with Similar Compounds
Enhydrin: Another sesquiterpene lactone with similar anti-inflammatory and anti-cancer properties.
Repandins A, B, D, and E: Compounds that also inhibit NF-κB mediated transcription and induce apoptosis.
Uniqueness: Tetraludin B is unique due to its specific structure, which allows it to interact with the NF-κB pathway more effectively than some of its analogs. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
CAS No. |
73522-61-9 |
---|---|
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+ |
InChI Key |
OQBDEQQBLOQXJR-CJECMMIBSA-N |
Isomeric SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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